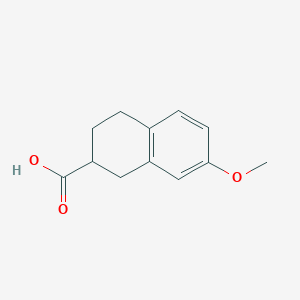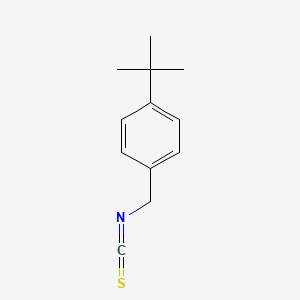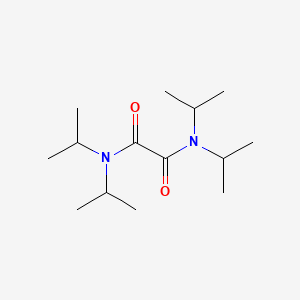
トリスイソプロポキシスカンジウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triisopropoxyscandium is a useful research compound. Its molecular formula is C9H24O3Sc and its molecular weight is 225.24 g/mol. The purity is usually 95%.
The exact mass of the compound Triisopropoxyscandium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triisopropoxyscandium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triisopropoxyscandium including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
半導体ScNの開発
トリスイソプロポキシスカンジウムは、半導体窒化スカンジウム(ScN)の開発に使用されています。 ScNは、グループ3の岩塩型窒化物半導体であり、従来のIII-V族半導体のいくつかの制限を克服し、新規なデバイス機能につながる可能性があります 。 過去数年間に、高品質のエピタキシャルScN薄膜の成長、その物理的特性の分析、および他の岩塩型金属窒化物とのScNのエピタキシャル積分のための材料工学上の課題を克服するために大きな進歩がありました .
スカンジウム-アルミニウム合金
ロシア、米国、日本、ドイツ、中国など多くの国が、スカンジウム合金の研究、開発、応用を相次いで行い、最も研究されているのはスカンジウム-アルミニウム合金です。 少量のスカンジウムを合金化したアルミニウムは、高強度、靭性、溶接性、耐食性を有します .
化学プロセスにおける触媒
スカンジウムトリフラートは、スカンジウムの化合物であり、有望な用途を持つ汎用性の高い触媒です。 継続的な研究努力は、その触媒レパートリーを拡大し、新しい用途を発見し、全体的な持続可能性を向上させることに焦点を当てています .
リトフィル元素
スカンジウムは周期表でカルシウムに続くため、典型的なリトフィル元素です。 スカンジウムは、花崗岩ペグマタイトタイプのほとんどの副産物に見られます .
特性
CAS番号 |
60406-93-1 |
|---|---|
分子式 |
C9H24O3Sc |
分子量 |
225.24 g/mol |
IUPAC名 |
propan-2-ol;scandium |
InChI |
InChI=1S/3C3H8O.Sc/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChIキー |
QZGHTLPTQXPXDG-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sc+3] |
正規SMILES |
CC(C)O.CC(C)O.CC(C)O.[Sc] |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















